4-Bromo-N-(4-bromobenzyl)benzamide
Description
4-Bromo-N-(4-bromobenzyl)benzamide is a halogenated benzamide derivative characterized by two bromine substituents: one at the para position of the benzoyl group and another on the benzylamine moiety. This compound is synthesized via a condensation reaction between 4-bromobenzoyl chloride and 4-bromobenzylamine, yielding a pale yellow solid with a melting point of 200°C (reported: 197–199°C) .
Properties
Molecular Formula |
C14H11Br2NO |
|---|---|
Molecular Weight |
369.05 g/mol |
IUPAC Name |
4-bromo-N-[(4-bromophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H11Br2NO/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(16)8-4-11/h1-8H,9H2,(H,17,18) |
InChI Key |
SXGMTNJYLHLMHJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Research has indicated that 4-Bromo-N-(4-bromobenzyl)benzamide exhibits notable antimicrobial activity. Studies suggest that compounds containing bromine can enhance the antimicrobial effects due to their ability to disrupt microbial cell membranes and interfere with metabolic processes . The compound has shown effectiveness against various bacterial strains, including multi-drug resistant pathogens, making it a candidate for further development in anti-infective therapies.
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly as an inhibitor of fibroblast growth factor receptors (FGFR). In vitro studies have demonstrated that it can impede cancer cell proliferation by blocking signaling pathways essential for tumor growth. This suggests potential applications in targeted cancer therapies, especially in tumors that overexpress FGFR.
Synthesis and Characterization
The synthesis of 4-Bromo-N-(4-bromobenzyl)benzamide typically involves multi-step organic reactions, including acylation and bromination processes. The compound can be synthesized from readily available starting materials, allowing for scalability in production. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compound .
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of 4-Bromo-N-(4-bromobenzyl)benzamide against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In another investigation, the compound was tested on various cancer cell lines, including breast and lung cancer models. Results showed that it induced apoptosis in cancer cells via the mitochondrial pathway, suggesting a mechanism that could be exploited for therapeutic purposes. The compound's selectivity towards cancer cells over normal cells highlights its potential for reduced side effects in clinical applications .
Comparison with Similar Compounds
Key Structural Data :
- ¹H NMR (500 MHz, CDCl₃): δ 7.70 (d, J = 8.5 Hz, 2H), 7.38 (d, J = 8.5 Hz, 2H), 7.26 (m, 4H), 4.55 (d, J = 5.5 Hz, 2H) .
- ¹³C NMR (125 MHz, CDCl₃): δ 166.3 (C=O), 138.0, 136.5 (aromatic carbons), 43.4 (CH₂ linker) .
The compound’s di-brominated structure enhances its lipophilicity, making it a candidate for studies in medicinal chemistry and materials science.
Comparison with Structurally Similar Compounds
4-Bromo-N-(2-nitrophenyl)benzamide
Structural Features :
- Substitutes the benzyl group with a 2-nitrophenyl moiety, introducing a strong electron-withdrawing nitro group.
- Crystallizes in a triclinic system (P1 space group) with two molecules per asymmetric unit .
- Unit Cell Parameters : a = 3.8338 Å, b = 12.6784 Å, c = 24.918 Å; α = 81.875°, β = 88.386°, γ = 85.460° .
Comparison :
- Reactivity : The nitro group facilitates hydrogen bonding and π-π stacking, influencing supramolecular assembly .
- Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile, contrasting with the benzylamine route used for the target compound .
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives
Structural Features :
Comparison :
- Pharmacological Activity : Derivatives like C9 exhibit fibroblast growth factor receptor-1 (FGFR1) inhibition, with IC₅₀ values <1 µM against NSCLC cell lines .
- Solubility : Methoxy groups improve aqueous solubility compared to brominated analogs, impacting bioavailability .
N-(4-Bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide
Comparison :
- Molecular Weight : Higher (MW = 477.18 g/mol) than the target compound (MW = 377.06 g/mol) due to the sulfonamide group .
4-Bromo-N-(tert-butyl)benzamide
Comparison :
- Synthetic Yield : Lower yields (e.g., 74% for the target vs. unspecified for tert-butyl analog) may reflect steric challenges in amide bond formation .
Comparative Data Tables
Table 1: Structural and Physical Properties
Table 2: Pharmacological Activity
| Compound | Biological Target | Activity (IC₅₀) | Cell Lines Tested |
|---|---|---|---|
| C9 | FGFR1 | <1 µM | NSCLC (NCI-H520, H1581, etc.) |
| 4-Bromo-N-(4-bromobenzyl)benzamide | Not reported | - | - |
Preparation Methods
Synthetic Routes for 4-Bromo-N-(4-bromobenzyl)benzamide
Acyl Chloride-Mediated Amidation
The most widely reported method involves the reaction of 4-bromobenzoyl chloride with 4-bromobenzylamine under basic conditions. This approach mirrors the Schotten-Baumann reaction, where the acyl chloride is generated in situ from 4-bromobenzoic acid using thionyl chloride (SOCl₂).
Stepwise Procedure
Synthesis of 4-Bromobenzoyl Chloride :
- 4-Bromobenzoic acid (10.0 g, 49.0 mmol) is refluxed with excess SOCl₂ (45 mL) under nitrogen for 2 hours, yielding 4-bromobenzoyl chloride as a colorless crystalline solid (11.0 g, 100% yield).
- The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a solvent and a chlorinating agent.
Amide Formation :
- The freshly prepared 4-bromobenzoyl chloride is dissolved in dry dichloromethane (DCM, 60 mL) and cooled to 0–5°C.
- A solution of 4-bromobenzylamine (equimolar) and triethylamine (Et₃N, 20 mL, 143 mmol) in DCM is added dropwise to quench the generated HCl.
- The mixture is stirred at room temperature for 12 hours, resulting in a pale-brown precipitate.
- The crude product is purified via recrystallization from methanol, affording 4-bromo-N-(4-bromobenzyl)benzamide in >95% yield.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–5°C (initial), rt (final) |
| Base | Triethylamine (Et₃N) |
| Reaction Time | 12 hours |
| Yield | >95% |
This method is favored for its high efficiency and minimal side products, as the electron-withdrawing bromine atoms reduce the nucleophilicity of the aromatic rings, preventing undesired electrophilic substitutions.
Reaction Optimization and Mechanistic Insights
Role of Base and Solvent
The choice of base significantly impacts reaction efficiency. Triethylamine is preferred over inorganic bases (e.g., K₂CO₃) due to its superior solubility in DCM and ability to neutralize HCl without forming precipitates. Polar aprotic solvents like DCM or tetrahydrofuran (THF) stabilize the acyl chloride intermediate while facilitating amine nucleophilicity.
Characterization and Analytical Data
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 369.05 g/mol | PubChem |
| XLogP3 | 3.6 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Rotatable Bonds | 3 | PubChem |
| Topological Polar SA | 29.1 Ų | PubChem |
Spectroscopic Characterization
Industrial and Research Applications
The compound’s bromine atoms serve as handles for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl structures for drug discovery. Recent patents highlight its utility as a precursor for color developers and pharmaceutical intermediates.
Q & A
Q. What are the optimized synthetic routes for 4-Bromo-N-(4-bromobenzyl)benzamide, and how do reaction conditions influence yield?
The synthesis typically involves brominated benzylamine and bromobenzoyl chloride via amidation. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Catalysts : Triethylamine or DMAP improves coupling efficiency .
- Temperature : Controlled heating (60–80°C) minimizes side products . Yield optimization requires monitoring via TLC and purification using column chromatography (silica gel, hexane/ethyl acetate gradients).
Q. Which spectroscopic methods are most reliable for characterizing 4-Bromo-N-(4-bromobenzyl)benzamide?
- NMR : H and C NMR confirm substituent positions and amide bond formation. Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while the benzyl CH resonates at δ 4.5–4.7 ppm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 383.92 for CHBrNO) .
- IR : Strong absorption bands at ~1650 cm (amide C=O) and ~3300 cm (N-H stretch) .
Q. How can researchers assess the compound’s purity for biological assays?
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .
- Melting point : Sharp melting near 160–162°C indicates purity .
- Elemental analysis : Match calculated vs. observed C, H, N, Br percentages (e.g., C: 43.67%, H: 2.62%) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in 4-Bromo-N-(4-bromobenzyl)benzamide?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example:
- Bromine positions : C-Br bond lengths average 1.89 Å, confirming para-substitution .
- Amide geometry : The C-N-C angle (~120°) and torsion angles confirm planarity, critical for intermolecular interactions . Data collection at 150 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts .
Q. What strategies address contradictions in spectroscopic vs. computational data for this compound?
- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with experimental NMR shifts. Deviations >0.3 ppm suggest conformational flexibility .
- Dynamic NMR : Variable-temperature studies detect rotational barriers in the amide bond .
Q. How does 4-Bromo-N-(4-bromobenzyl)benzamide interact with bacterial enzymes, and what experimental models validate this?
- Target identification : Similar brominated benzamides inhibit AcpS-PPTase, disrupting lipid A biosynthesis in E. coli .
- Enzyme assays : Measure IC via malachite green phosphate detection (IC ~5 µM for S. aureus AcpS) .
- Molecular docking : AutoDock Vina predicts binding modes; bromine atoms form halogen bonds with Arg/Lys residues .
Q. What competing reaction pathways occur during synthesis, and how are they controlled?
- Side reactions : Hydrolysis of benzoyl chloride to benzoic acid (mitigated by anhydrous conditions) .
- Di-bromination : Excess brominating agents lead to over-substitution (monitored via LC-MS) .
- Byproduct removal : Liquid-liquid extraction (ethyl acetate/water) isolates the amide .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
- pH stability : Degrades rapidly in alkaline conditions (pH >9), forming bromophenol byproducts. Use buffered solutions (pH 6–7) for storage .
- Thermal stability : TGA shows decomposition onset at 220°C, suitable for solid-state applications .
Methodological Considerations
Q. What analytical techniques differentiate polymorphic forms of 4-Bromo-N-(4-bromobenzyl)benzamide?
- PXRD : Distinct diffraction peaks at 2θ = 12.4°, 18.7°, and 25.3° for Form I vs. 11.9°, 19.2° for Form II .
- DSC : Endothermic peaks at 160°C (Form I) vs. 155°C (Form II) .
Q. How can researchers leverage the bromine atoms for further functionalization?
- Suzuki coupling : React with arylboronic acids (Pd(PPh), KCO, DME/HO) to introduce biaryl groups .
- Nucleophilic substitution : Replace Br with amines (e.g., piperidine) under microwave irradiation (120°C, 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
